molecular formula C19H24N2O6 B2441711 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid CAS No. 1014020-69-9

6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid

Cat. No.: B2441711
CAS No.: 1014020-69-9
M. Wt: 376.409
InChI Key: NEMXCXHFEIZURY-AWEZNQCLSA-N
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Description

The compound 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid is a notable chemical structure known for its extensive application in various fields of science. It belongs to the class of heterocyclic compounds, featuring an imidazo[1,5-b]isoquinoline core, which contributes significantly to its chemical reactivity and biological activities.

Properties

IUPAC Name

6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O6/c1-26-15-9-12-8-14-18(24)20(7-5-3-4-6-17(22)23)19(25)21(14)11-13(12)10-16(15)27-2/h9-10,14H,3-8,11H2,1-2H3,(H,22,23)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEMXCXHFEIZURY-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2CN3C(CC2=C1)C(=O)N(C3=O)CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C2CN3[C@@H](CC2=C1)C(=O)N(C3=O)CCCCCC(=O)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid involves several steps:

  • Formation of the Imidazo[1,5-b]isoquinoline Core: : Typically starts with the condensation of suitable diamines and aldehydes under controlled acidic conditions.

  • Introduction of the Hexanoic Acid Moiety: : This is usually achieved through acylation reactions utilizing hexanoic acid derivatives.

  • Final Functional Group Modifications: : Introduction of methoxy groups via methylation reactions.

Industrial Production Methods

Industrial-scale production follows similar synthetic routes but utilizes continuous flow reactors to enhance yield and efficiency. Optimization of temperature, pressure, and catalyst use is crucial to maximize production rates.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Converts secondary alcohols to ketones using reagents such as potassium permanganate.

  • Reduction: : Commonly involves hydrogenation reactions, reducing double bonds with palladium on carbon.

  • Substitution: : Nucleophilic substitution reactions facilitated by bases like sodium hydride.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminium hydride.

  • Catalysts: : Palladium on carbon, platinum oxide.

Major Products

From the aforementioned reactions, major products typically include ketones, alcohols, and substituted derivatives that exhibit varied biological activities.

Scientific Research Applications

In Chemistry

Used as a precursor in the synthesis of more complex heterocyclic systems and as a ligand in coordination chemistry.

In Biology

Investigated for its potential as an enzyme inhibitor due to its ability to interact with active sites of various enzymes.

In Medicine

Explored for its anti-cancer properties, leveraging its ability to interfere with cell proliferation mechanisms.

In Industry

Utilized in the development of novel materials with specific electronic properties, thanks to its stable heterocyclic core.

Mechanism of Action

The biological activity of 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid primarily hinges on its interaction with molecular targets like enzymes. It binds to the active site, thereby inhibiting enzyme activity and affecting various biochemical pathways. Specific pathways involved include those regulating cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 6-[7,8-dimethoxy-1,3-dioxo-10aH-imidazo[1,5-b]isoquinolin-2-yl]pentanoic acid

  • 6-[7,8-dimethoxy-1,3-dioxo-10aH-imidazo[1,5-b]isoquinolin-2-yl]butanoic acid

Highlighting Uniqueness

Compared to these similar compounds, 6-[(10aS)-7,8-dimethoxy-1,3-dioxo-10,10a-dihydro-5H-imidazo[1,5-b]isoquinolin-2-yl]hexanoic acid features a unique hexanoic acid moiety, which enhances its lipophilicity and ability to penetrate biological membranes, making it more effective in biomedical applications.

This compound is a marvel in its versatility across different fields of scientific research and industrial applications, reflecting the sophistication embedded in its molecular structure.

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